2-(morpholin-4-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide
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Overview
Description
2-(morpholin-4-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a phenyl group, and a cyclopentyl moiety, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the reaction of morpholine with an appropriate acylating agent, followed by the introduction of the phenylcyclopentyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize the output.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(morpholin-4-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one: Known for its use as a photoinitiator in UV-curable inks and coatings.
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride: Utilized in proteomics research.
Uniqueness
2-(morpholin-4-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide stands out due to its unique combination of a morpholine ring and a phenylcyclopentyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C18H26N2O2/c21-17(14-20-10-12-22-13-11-20)19-15-18(8-4-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,19,21) |
InChI Key |
XICOIUVERMHLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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